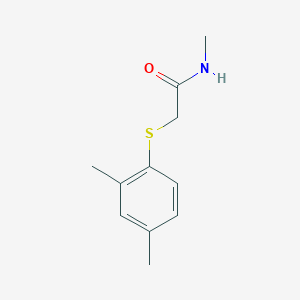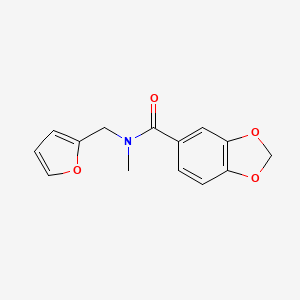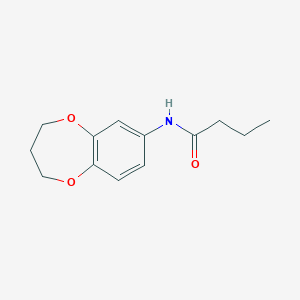
Azetidin-1-yl-(2-phenylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-(2-phenylphenyl)methanone, also known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities. AZP is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone is not fully understood, but studies have suggested that it acts through multiple pathways. Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the immune response.
Advantages and Limitations for Lab Experiments
Azetidin-1-yl-(2-phenylphenyl)methanone has several advantages for lab experiments, including its high purity and stability. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of Azetidin-1-yl-(2-phenylphenyl)methanone is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on Azetidin-1-yl-(2-phenylphenyl)methanone. One area of interest is the development of Azetidin-1-yl-(2-phenylphenyl)methanone-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Azetidin-1-yl-(2-phenylphenyl)methanone and its potential applications in immunology. Furthermore, the development of novel synthesis methods for Azetidin-1-yl-(2-phenylphenyl)methanone may improve its pharmacokinetic properties and increase its therapeutic potential.
Synthesis Methods
Azetidin-1-yl-(2-phenylphenyl)methanone can be synthesized using various methods, including the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxylic acid in the presence of a base. Another method involves the reaction of 2-phenylbenzaldehyde with azetidine-1-carboxamide in the presence of a reducing agent. These methods result in the formation of Azetidin-1-yl-(2-phenylphenyl)methanone with high purity and yield.
Scientific Research Applications
Azetidin-1-yl-(2-phenylphenyl)methanone has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that Azetidin-1-yl-(2-phenylphenyl)methanone exhibits potent anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, Azetidin-1-yl-(2-phenylphenyl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, Azetidin-1-yl-(2-phenylphenyl)methanone has been investigated for its immunomodulatory properties, which may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
azetidin-1-yl-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(17-11-6-12-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROAIRHPBMJRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-phenylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)




![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)